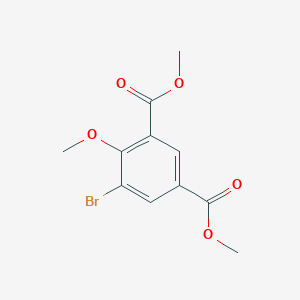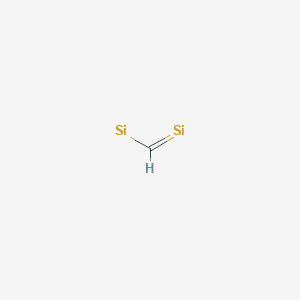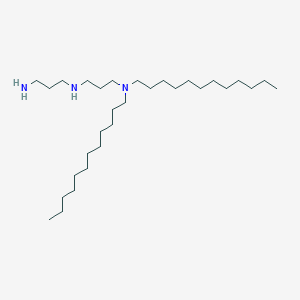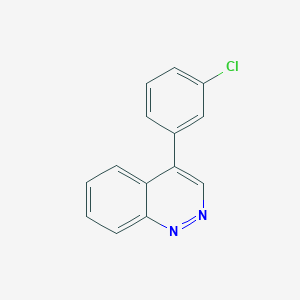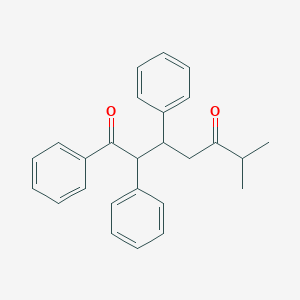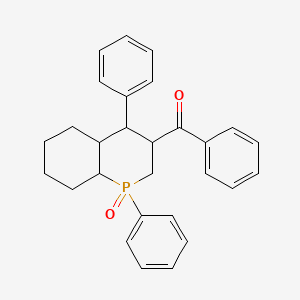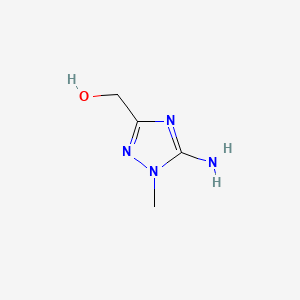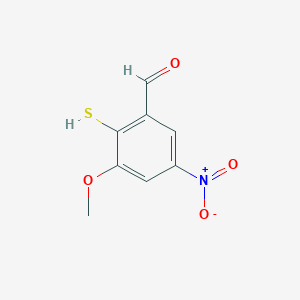
Boc-wld-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is essential in the field of organic chemistry due to its stability and ease of removal under mild acidic conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Boc-wld-NH2 involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction can be conducted under either aqueous or anhydrous conditions . Common bases used include sodium hydroxide, triethylamine, and pyridine. The reaction typically proceeds at room temperature, and the Boc group is introduced to the amino acid, forming the Boc-protected derivative .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Boc-wld-NH2 undergoes various chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions, making it possible to introduce other substituents to the amino acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group under mild acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Boc-wld-NH2 has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of Boc-wld-NH2 involves the protection of the amino group in amino acids. The Boc group prevents unwanted reactions at the amino site during synthetic processes. The protection is achieved through the formation of a carbamate linkage, which is stable under basic and neutral conditions but can be cleaved under acidic conditions . This selective protection and deprotection allow for precise control over the synthesis of complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-wld-NH2: Another commonly used protecting group for amino acids, which is base-labile.
Cbz-wld-NH2: A benzyl carbamate protecting group that can be removed by catalytic hydrogenation.
Uniqueness
Boc-wld-NH2 is unique due to its stability under basic conditions and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are crucial .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, particularly in peptide synthesis. Its stability and ease of removal make it an essential tool in the field of chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
94236-41-6 |
|---|---|
Fórmula molecular |
C26H37N5O7 |
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
(2R)-4-amino-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H37N5O7/c1-25(2,3)20(22(34)29-18(23(35)36)12-19(27)32)31-21(33)17(30-24(37)38-26(4,5)6)11-14-13-28-16-10-8-7-9-15(14)16/h7-10,13,17-18,20,28H,11-12H2,1-6H3,(H2,27,32)(H,29,34)(H,30,37)(H,31,33)(H,35,36)/t17-,18+,20+/m0/s1 |
Clave InChI |
HQSPELWTYMJAKW-NLWGTHIKSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)N[C@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


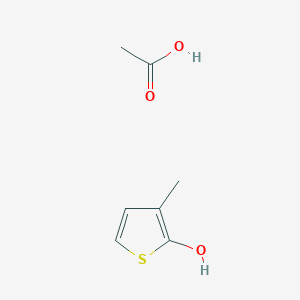
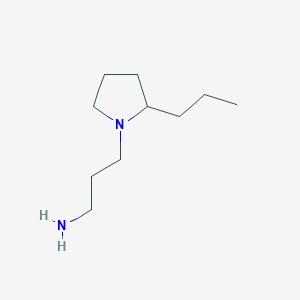
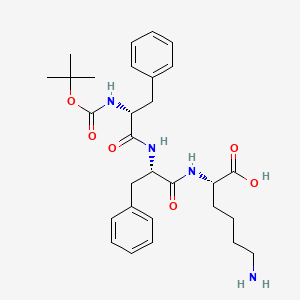
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)

